7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 13694-12-7
VCID: VC0188094
InChI: InChI=1S/C14H9N3O3/c18-13-11-10(7-4-8-15-11)12(14(19)20)16-17(13)9-5-2-1-3-6-9/h1-8H,(H,19,20)
SMILES: C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=N3)C(=N2)C(=O)O
Molecular Formula: C14H9N3O3
Molecular Weight: 267.244

7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid

CAS No.: 13694-12-7

Cat. No.: VC0188094

Molecular Formula: C14H9N3O3

Molecular Weight: 267.244

* For research use only. Not for human or veterinary use.

7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid - 13694-12-7

Specification

CAS No. 13694-12-7
Molecular Formula C14H9N3O3
Molecular Weight 267.244
IUPAC Name 8-oxo-7-phenylpyrido[2,3-d]pyridazine-5-carboxylic acid
Standard InChI InChI=1S/C14H9N3O3/c18-13-11-10(7-4-8-15-11)12(14(19)20)16-17(13)9-5-2-1-3-6-9/h1-8H,(H,19,20)
Standard InChI Key AWTCJXDKGWAIFS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=N3)C(=N2)C(=O)O

Introduction

Chemical Identity and Basic Properties

Identification Parameters

The compound 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid is uniquely identified through several parameters that enable researchers to reference it consistently in scientific literature and databases. The primary identifier is its Chemical Abstracts Service (CAS) registry number, which serves as a universally recognized reference. Additional identifiers include its IUPAC name, which describes the chemical structure according to standardized nomenclature rules .

The following table summarizes the key identification parameters for this compound:

ParameterValue
CAS Number13694-12-7
IUPAC Name8-oxo-7-phenylpyrido[2,3-d]pyridazine-5-carboxylic acid
Molecular FormulaC₁₄H₉N₃O₃
Molecular Weight267.24 g/mol
PubChem CID71699706

The compound is also known by several synonyms, which may be encountered in different contexts within scientific literature. These alternative names include 8-oxo-7-phenyl-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid and 7-Phenyl-8-oxo-7,8-dihydro-pyrido<2,3-d>pyridazin-5-carbonsaeure, reflecting variations in naming conventions and language differences in chemical nomenclature .

Structural Characteristics

The structure of 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid features a complex heterocyclic system with multiple functional groups. The core structure consists of a fused bicyclic system comprising pyridine and pyridazine rings, forming the pyrido[2,3-d]pyridazine scaffold. This heterocyclic core contains three nitrogen atoms, contributing to its potential for diverse interactions with biological targets .

The compound's structural features include:

  • A fused bicyclic pyrido[2,3-d]pyridazine core system

  • A phenyl group attached at position 7

  • An oxo (carbonyl) group at position 8

  • A carboxylic acid functional group at position 5

The presence of the carboxylic acid group contributes to the compound's acidic properties, while the aromatic rings provide opportunities for π-π interactions. The nitrogen atoms in the heterocyclic system can participate in hydrogen bonding as acceptors, and the carbonyl oxygen can also serve as a hydrogen bond acceptor. These structural features collectively define the compound's chemical behavior and potential interactions with biological systems .

Physical and Chemical Properties

Physical Properties

The physical properties of 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid provide important information for researchers working with this compound in laboratory and industrial settings. While comprehensive experimental data on its physical properties remain limited in the available literature, computational and theoretical values have been reported for several parameters .

The following table summarizes the known and computed physical properties of the compound:

PropertyValueSource
Physical StateSolid (presumed)-
Molecular Weight267.24 g/mol
Exact Mass267.064 g/mol
Polar Surface Area (PSA)85.08 Ų
LogP1.4789
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
Flash PointNot Available

The LogP value of 1.4789 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties. This characteristic may influence the compound's solubility profile, with potential implications for its formulation in pharmaceutical applications and its behavior in biological systems. The polar surface area (PSA) of 85.08 Ų provides insight into the compound's potential for permeability across biological membranes, with implications for its bioavailability and distribution within biological systems .

Chemical Properties and Reactivity

The chemical properties of 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid are largely determined by its functional groups and heterocyclic structure. The presence of a carboxylic acid group confers acidic properties to the molecule, enabling it to participate in acid-base reactions and form salts with appropriate bases. This functional group also provides a reactive site for potential derivatization through esterification, amidation, or other carboxylic acid transformations .

The compound's molecular identifiers provide additional information about its chemical nature:

IdentifierValue
Standard InChIInChI=1S/C14H9N3O3/c18-13-11-10(7-4-8-15-11)12(14(19)20)16-17(13)9-5-2-1-3-6-9/h1-8H,(H,19,20)
Standard InChIKeyAWTCJXDKGWAIFS-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C=CC=N3)C(=N2)C(=O)O

The SMILES notation and InChI string provide detailed structural information in a format that can be interpreted by chemical informatics software, facilitating computational analyses and predictive modeling of the compound's properties and reactivity .

The heterocyclic nitrogen atoms in the pyrido[2,3-d]pyridazine system can participate in various chemical reactions, potentially serving as nucleophilic centers or coordination sites for metal ions. The aromatic nature of the compound suggests potential for electrophilic aromatic substitution reactions, although these would be influenced by the electronic effects of the existing substituents.

Synthesis and Chemical Reactions

Reaction Mechanisms

The reaction mechanisms involved in the synthesis of pyrido[2,3-d]pyridazine derivatives typically depend on the specific synthetic approach employed. These mechanisms often involve nucleophilic additions, condensation reactions, or cycloadditions that enable the construction of the fused heterocyclic system. The formation of the C-N bonds that define the heterocyclic framework is a key aspect of these synthetic pathways.

For compounds within this class, potential reactivity sites include:

  • The carboxylic acid group, which can undergo typical carboxylic acid reactions such as esterification, amidation, and reduction

  • The heterocyclic nitrogen atoms, which may participate in alkylation or acylation reactions

  • The aromatic rings, which could undergo electrophilic substitution reactions, although these would be influenced by the electronic effects of existing substituents

Understanding the reaction mechanisms relevant to this compound's synthesis and derivatization could inform the development of more efficient synthetic methodologies and enable the creation of structural analogs with potentially enhanced properties for specific applications.

Future Research Directions

Research on 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid could be expanded in several directions to enhance understanding of its properties and potential applications. Given the limited specific information available on this particular compound, there are numerous opportunities for investigation that could yield valuable insights .

Potential research directions include:

  • Comprehensive characterization of physical and chemical properties, including experimental determination of melting point, solubility profiles, and spectroscopic characteristics

  • Development and optimization of synthetic methodologies for the efficient preparation of this compound and structural analogs

  • Systematic evaluation of biological activities through in vitro screening against diverse targets, including enzymes, receptors, and cellular assays

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs, potentially leveraging the carboxylic acid group as a site for derivatization

  • Computational studies to predict potential biological targets and interactions based on structural features and physicochemical properties

  • Investigation of potential applications in materials science, catalysis, or other non-pharmaceutical domains where heterocyclic compounds find utility

These research directions could contribute to a more comprehensive understanding of the compound's properties and potential applications, potentially uncovering valuable new insights that could inform its utilization in various scientific and technological contexts .

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